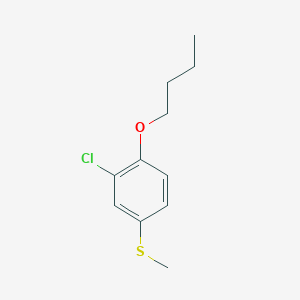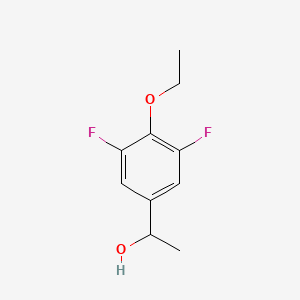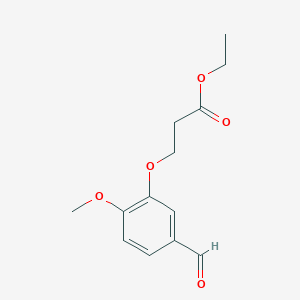
2-(2,3,4-Trifluoro-phenoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4-Trifluoro-phenoxy)acetonitrile is an organic compound with the molecular formula C8H4F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxyacetonitrile structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile typically involves the reaction of 2,3,4-trifluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-(2,3,4-Trifluoro-phenoxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.
Oxidation: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions.
Quinones: Formed from oxidation reactions.
Primary amines: Formed from reduction reactions.
科学的研究の応用
2-(2,3,4-Trifluoro-phenoxy)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2,4,5-Trifluoro-phenoxy)acetonitrile
- 2-(3,4,5-Trifluoro-phenoxy)acetonitrile
- 2-(2,3,5-Trifluoro-phenoxy)acetonitrile
Uniqueness
2-(2,3,4-Trifluoro-phenoxy)acetonitrile is unique due to the specific positioning of the trifluoromethyl groups on the phenoxy ring. This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other trifluoromethylated phenoxyacetonitriles.
特性
IUPAC Name |
2-(2,3,4-trifluorophenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-5-1-2-6(13-4-3-12)8(11)7(5)10/h1-2H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKOBRLNYIOZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC#N)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[4-(Ethylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7994829.png)
![1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7994836.png)
